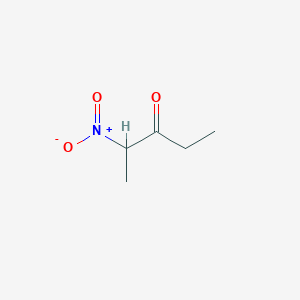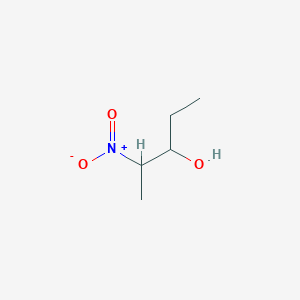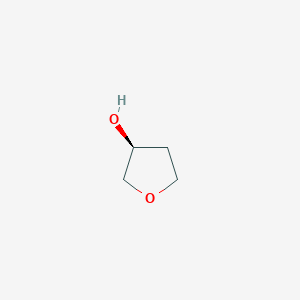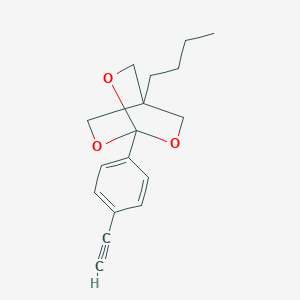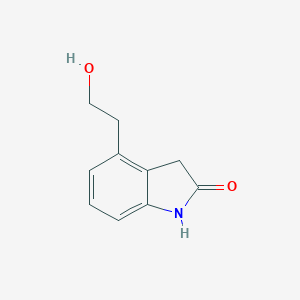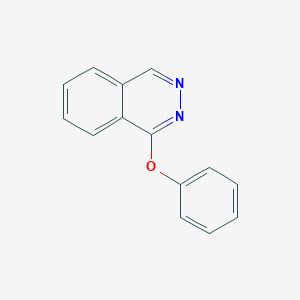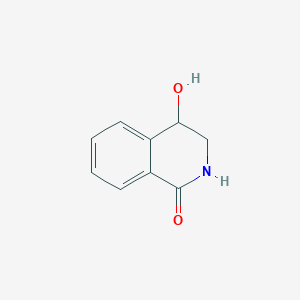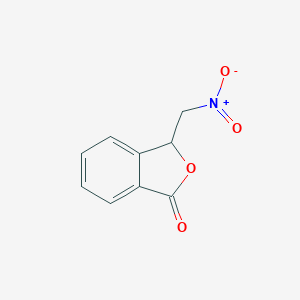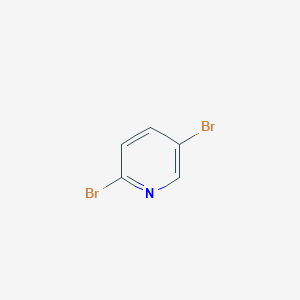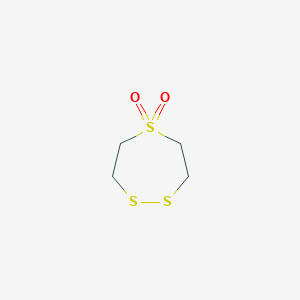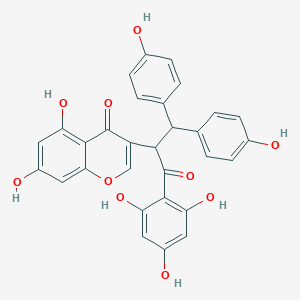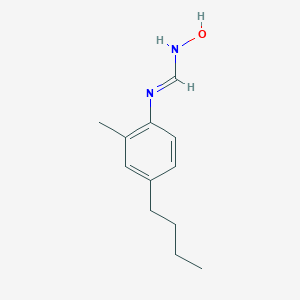
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, often referred to as HET0016 in scientific literature, involves specific reactions that yield this compound as a selective inhibitor of the enzyme responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This process has been detailed in studies focusing on its inhibitory effects on cytochrome P450 isoforms involved in arachidonic acid metabolism (Seki et al., 2005).
Molecular Structure Analysis
Research on compounds structurally related to N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine highlights the importance of the molecular structure in determining their biological activity and interaction with enzymes. The molecular structure, characterized by specific functional groups and spatial configuration, plays a crucial role in its selectivity and potency as an enzyme inhibitor. Studies on isostructural compounds provide insights into the structural requirements for enzyme inhibition (Trilleras et al., 2009).
Chemical Reactions and Properties
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine participates in various chemical reactions, primarily as an inhibitor in enzymatic processes. Its inhibitory activity on cytochrome P450 enzymes, specifically those involved in the production of 20-HETE, is a result of its chemical properties. The compound acts as a selective, non-competitive, and irreversible inhibitor, demonstrating its specific interaction with these enzymes and its potential for targeting specific pathways in biological systems (Seki et al., 2005).
Physical Properties Analysis
The physical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, such as solubility and stability, are essential for its application in biological studies and potential therapeutic use. Developing water-soluble formulations of the compound, as explored in studies, allows for its intravenous administration and study in biological contexts, highlighting the importance of physical property modification for biomedical applications (Mu et al., 2008).
Chemical Properties Analysis
The chemical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, including its reactivity and interaction with biological molecules, underpin its role as a pharmacological agent. Its selective inhibition of specific cytochrome P450 enzymes is a direct consequence of its chemical structure and properties, which enable it to interact selectively with these enzymes and modulate their activity (Seki et al., 2005).
Wissenschaftliche Forschungsanwendungen
1. Attenuation of Cerebral Ischemia-Reperfusion Injury
- Application Summary: This compound has been found to attenuate oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury. This is achieved through the regulation of microRNAs .
- Methods of Application: A cellular model of oxygen-glucose deprivation and reoxygenation-induced injury was developed in human neuroblastoma SH-SY5Y cells. The cells were treated with oxygen-glucose deprivation and reoxygenation, which promoted apoptosis. The expression of microRNA-27a-5p was induced, and microRNA-29b-3p expression was inhibited in the neuroblastoma cells exposed to these conditions .
- Results: The treatment of oxygen-glucose deprivation and reoxygenation promoted the apoptosis of SH-SY5Y cells. Either inhibition of microRNA-27a-5p or overexpression of microRNA-29b-3p mitigated oxygen-glucose deprivation and reoxygenation-induced cellular apoptosis .
2. Inhibition of 20-HETE Synthesis
- Application Summary: N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine (HET0016) is an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthesis. It affects the w-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
- Methods of Application: The effect of HET0016 on 20-HETE synthesis was examined using rat recombinant CYP4A1, 4A2, and 4A3. The inhibitory profile of HET0016 on these enzymes was characterized .
- Results: The IC50 values of HET0016 for recombinant CYP4A1-, CYP4A2- and CYP4A3-catalyzed 20-HETE synthesis averaged 17.7nM, 12.1nM, and 20.6nM, respectively. The IC50 value for production of 11,12-epoxy-5,8,14-eicosatrienoic acid (11,12-EET) by CYP4A2 and 4A3 averaged 12.7nM and 22.0nM, respectively .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOGBKNFIHKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CNO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369449 | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
CAS RN |
339068-25-6 | |
| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



